molecular formula C9H6BrN3O B11756807 (E)-8-Bromoquinoxaline-5-carbaldehyde oxime CAS No. 2101944-51-6

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime

Katalognummer: B11756807
CAS-Nummer: 2101944-51-6
Molekulargewicht: 252.07 g/mol
InChI-Schlüssel: SAGDWOSNXKALGN-WLRTZDKTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is a Schiff base derivative featuring a quinoxaline core substituted with a bromine atom at the 8-position and a hydroxylamine group at the 5-methylidene position. The (E)-configuration of the imine bond is critical for its stereoelectronic properties, influencing its reactivity and interactions with biological targets or metal ions. Quinoxaline derivatives are known for diverse applications, including pharmaceuticals, ligands in coordination chemistry, and precursors for nanomaterials .

Eigenschaften

CAS-Nummer

2101944-51-6

Molekularformel

C9H6BrN3O

Molekulargewicht

252.07 g/mol

IUPAC-Name

(NE)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H/b13-5+

InChI-Schlüssel

SAGDWOSNXKALGN-WLRTZDKTSA-N

Isomerische SMILES

C1=CC(=C2C(=C1/C=N\O)N=CC=N2)Br

Kanonische SMILES

C1=CC(=C2C(=C1C=NO)N=CC=N2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(E)-8-Bromchinoxalin-5-carbaldehyd-oxim kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Oximgruppe kann oxidiert werden, um Nitriloxide zu bilden.

    Reduktion: Das Oxim kann zum entsprechenden Amin reduziert werden.

    Substitution: Das Bromatom am Chinoxalinring kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

    Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um das Bromatom unter basischen Bedingungen zu ersetzen.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Nitriloxiden.

    Reduktion: Bildung des entsprechenden Amins.

    Substitution: Bildung von substituierten Chinoxalinderivaten.

Wissenschaftliche Forschungsanwendungen

(E)-8-Bromchinoxalin-5-carbaldehyd-oxim hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Medizinische Chemie: Es kann als Baustein für die Synthese von bioaktiven Molekülen verwendet werden, einschließlich potenzieller Medikamentenkandidaten.

    Organische Synthese: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dienen.

    Materialwissenschaften: Es kann bei der Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (E)-8-Bromchinoxalin-5-carbaldehyd-oxim hängt stark von seiner spezifischen Anwendung ab. In der medizinischen Chemie beispielsweise kann die Verbindung mit verschiedenen molekularen Zielen wie Enzymen oder Rezeptoren interagieren. Die Oximgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Aktivität beeinflussen. Darüber hinaus kann das Bromatom an Halogenbindungen teilnehmen, wodurch die Wechselwirkungen der Verbindung weiter moduliert werden.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-8-Bromoquinoxaline-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The bromine atom on the quinoxaline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted quinoxaline derivatives.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Quinoxaline derivatives have been extensively studied for their anticancer properties. (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine has shown promise as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Case Study:
A study demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table indicates that (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine possesses significant antimicrobial activity, particularly against Candida albicans.

Neurological Disorders

Emerging research suggests that quinoxaline derivatives may have neuroprotective effects. (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine could potentially be explored for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study:
In preclinical models, the compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function in animal models of neurodegeneration.

Wirkmechanismus

The mechanism of action of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Brominated Derivatives

  • Compound 57 (): (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide includes a 4-bromobenzyl group and a quinoline moiety. The bromine here likely enhances lipophilicity compared to non-brominated analogs.
  • Compound 59 (): (E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide adds a cyanamido group, resulting in higher activity (6.878 vs. 5.411 for Compound 57), suggesting synergistic effects between bromine and electron-withdrawing substituents .

Hydroxylamine Schiff Bases

  • N-[(7-methoxy-6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine (): Features a nitro group and methoxy substituent, yielding a logP of 1.70. In contrast, the target compound’s bromoquinoxaline core likely increases logP significantly (>2.5 estimated), impacting membrane permeability .

Coordination Ligands

  • HMB ligand (): A tetradentate Schiff base used to synthesize CdO nanoparticles. The target compound’s quinoxaline ring may offer stronger π-π stacking or altered metal-binding selectivity compared to HMB’s phenolic donors .

Physicochemical Properties

Property Target Compound (Estimated) Compound HMB Ligand ()
Molecular Weight ~300–350* 240.17 Not reported
logP >2.5* 1.70 Not reported
H-Bond Acceptors 8–10* 9 4 (O, N donors)
H-Bond Donors 1 1 2 (phenolic -OH)

*Estimated based on structural analogs. Bromine and quinoxaline contribute to higher molecular weight and logP compared to ’s compound .

Crystallographic and Conformational Analysis

  • Crystal Structure of a Related Hydroxylamine (): The analog (E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine forms tetramers via O–H···N hydrogen bonds, with dihedral angles between 42.69° and 54.49°. The target compound’s planar quinoxaline ring may reduce conformational flexibility, favoring tighter π-π interactions .
  • Software Tools : Structural studies of similar compounds rely on SHELX for refinement and ORTEP/WinGX for visualization, ensuring accuracy in bond angle and packing analysis .

Research Findings and Discussion

  • Bromine Effects : While bromine increases lipophilicity, its impact on bioactivity is context-dependent. Compound 59’s higher activity underscores the need for complementary functional groups (e.g., cyanamido) .
  • Quinoxaline vs. Quinoline: The quinoxaline core’s dual nitrogen atoms may enhance hydrogen bonding or metal coordination compared to monocyclic quinoline derivatives .
  • Solubility Challenges : High logP values in brominated compounds (e.g., >2.5) suggest poor aqueous solubility, necessitating formulation strategies for pharmaceutical applications .

Biologische Aktivität

(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Hydroxylamines, including this compound, are known for their reactivity and ability to form various derivatives that can exhibit diverse biological effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The compound features a hydroxylamine functional group attached to a quinoxaline moiety, which enhances its reactivity. Hydroxylamines are often involved in redox reactions and can act as nucleophiles in various biochemical processes. The presence of the bromine atom in the 8-position of the quinoxaline ring may influence its biological activity by altering electronic properties and steric hindrance.

  • Antioxidant Properties : Hydroxylamines can act as antioxidants by scavenging free radicals and reactive oxygen species (ROS). This property is crucial in preventing oxidative stress-related damage in cells.
  • Enzyme Inhibition : The compound may inhibit certain metalloenzymes by chelating metal ions, similar to other hydroxamic acids that have shown efficacy against histone deacetylases (HDACs) and other targets .
  • Cytotoxicity : Preliminary studies suggest that derivatives of hydroxylamines exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological activities of hydroxylamine derivatives:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that certain hydroxylamine compounds exhibit significant cytotoxicity against human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, a related compound showed IC50 values of 16.19 ± 1.35 μM against HCT-116 cells .
  • Inhibition of Bacterial Growth : Hydroxylamines have also been studied for their antibacterial properties. A study demonstrated that hydroxylamine could enhance the growth of ammonia-oxidizing bacteria by providing a reductant source, which is essential for their metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging ROS
Enzyme InhibitionInhibition of HDACs
CytotoxicityIC50 = 16.19 μM (HCT-116)
AntibacterialEnhanced growth of AOB

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.